![molecular formula C19H20N2O2 B2368125 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide CAS No. 898438-79-4](/img/structure/B2368125.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate, contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Scientific Research Applications
Anticancer Activity
The synthesis of this compound has been explored due to its potential as an anticancer agent . Carbazole derivatives, including those containing the tetrahydroquinoline moiety, have demonstrated cytotoxic effects against cancer cells . Researchers have investigated the impact of this compound on breast cancer cell lines (such as B20) to assess its efficacy in inhibiting cancer growth.
Immunostimulant Properties
The need for immunostimulants in treating viral infections, autoimmune diseases, and AIDS has led to the search for novel compounds. Fused pyrrolo[2,3-c]carbazol-6-one derivatives, structurally related to our compound, have been studied for their ability to enhance interferon-γ (IFN-γ) induction of MHC-class π molecules, thereby boosting immune responses .
Thiazolidine Derivatives
The cyclization of our compound with chloroacetic acid yields a thiazolidine derivative . Thiazolidines are versatile heterocyclic compounds with applications in medicinal chemistry, including antiviral and antibacterial agents. Further exploration of this specific derivative’s properties is warranted .
Acylation Reactions
The acylation of carbazole derivatives, including our compound, can lead to interesting products. For instance:
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-10-9-15-7-5-11-21(14(2)22)18(15)12-16/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAKVYAIPWGCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide |
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